(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a conjugated system with two aromatic rings and a nitrile group, making it potentially interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzaldehyde and 2,4-dichlorobenzaldehyde.
Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine, resulting in the formation of the desired product.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors, optimizing solvent and catalyst choices, and implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile: Similar structure but without the 3-chloro substitution.
(E)-3-(3-chloro-4-methoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Substitution Pattern: The specific substitution pattern on the aromatic rings makes (E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile unique.
Reactivity: The presence of both electron-donating and electron-withdrawing groups can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO/c1-2-22-17-6-3-11(8-16(17)20)7-12(10-21)14-5-4-13(18)9-15(14)19/h3-9H,2H2,1H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBNESKJDZPYKP-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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